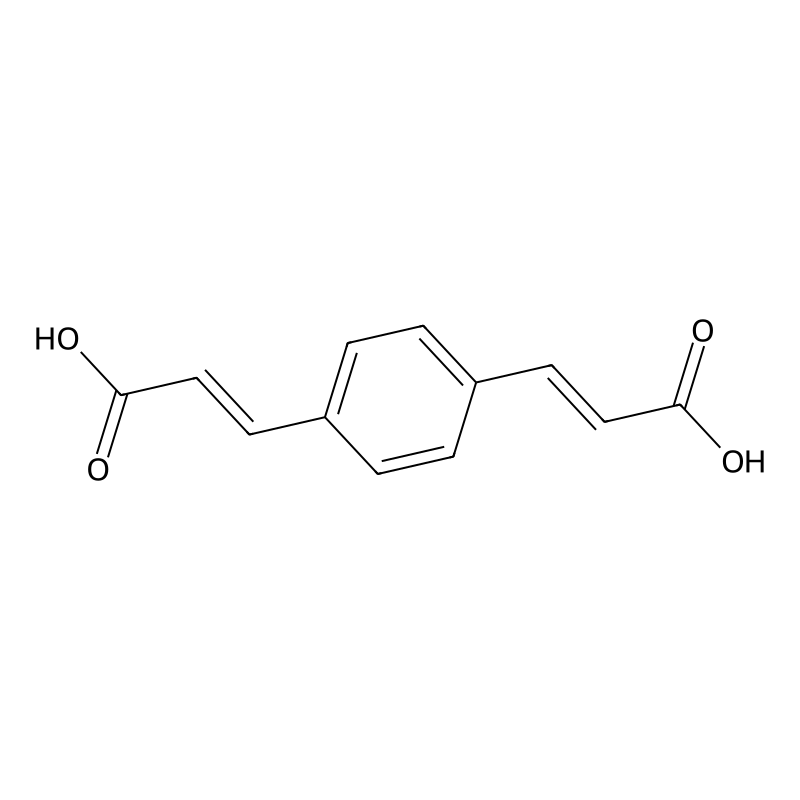1,4-Phenylenediacrylic acid

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Solubility
Canonical SMILES
Isomeric SMILES
Organic Synthesis
The presence of the carboxylic acid groups (COOH) and the acrylic acid moieties (C=C-COOH) indicates potential use as a building block in organic synthesis for the creation of more complex molecules. Carboxylic acids can undergo various reactions like esterification, amidation, and decarboxylation, while acrylic acids can participate in Diels-Alder reactions and Michael additions [, ].
Polymers
The double bonds (C=C) in the molecule suggest possible use as a crosslinking agent in polymers. When these double bonds react with each other, they can form a more rigid and interconnected polymer network [].
Material Science
Similar to its potential application in polymers, 1,4-Phenylenediacrylic acid might find use in the development of new materials due to the presence of the aromatic ring (benzene) and the reactive functional groups [].
1,4-Phenylenediacrylic acid is an organic compound with the molecular formula C12H10O4. This compound features two acrylic acid groups attached to a benzene ring at the 1 and 4 positions, which contributes to its unique chemical properties. It is recognized for its versatility in various applications, particularly in material science and organic synthesis. The presence of both carboxylic acid and acrylic moieties allows it to participate in a wide range of
- Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones using oxidizing agents such as potassium permanganate or chromium trioxide.
- Reduction: Reduction reactions can convert the acrylic acid groups into alcohols or alkanes, typically using reducing agents like lithium aluminum hydride.
- Substitution: The benzene ring can undergo electrophilic substitution reactions, such as nitration or halogenation, facilitated by reagents like nitric acid or halogens in the presence of a catalyst.
- Polymerization: The double bonds present in the acrylic groups suggest potential use in polymerization reactions, where they can form crosslinked networks when reacted under appropriate conditions.
There are several methods for synthesizing 1,4-phenylenediacrylic acid:
- Base-Catalyzed Reaction: A common synthetic route involves reacting terephthalaldehyde with malonic acid in the presence of a base (e.g., sodium hydroxide or potassium hydroxide) under reflux conditions. This method typically yields the desired compound through decarboxylation steps.
- Industrial Production: In industrial settings, more efficient methods may be employed, including catalytic processes that enhance reaction rates and yields. Continuous flow reactors can also be utilized to maintain consistent reaction conditions and improve product purity.
1,4-Phenylenediacrylic acid has diverse applications across various fields:
- Material Science: It is used in synthesizing polymers and copolymers with specific properties for advanced materials development.
- Organic Synthesis: This compound serves as a crucial building block for creating more complex organic molecules, including pharmaceuticals and agrochemicals.
- Biological Studies: Researchers utilize it to explore the interactions of aromatic compounds with biological systems, which can provide insights into drug design and development.
Studies investigating the interactions of 1,4-phenylenediacrylic acid with other compounds are essential for understanding its reactivity and potential applications. The compound's ability to undergo various chemical transformations makes it suitable for exploring new synthetic pathways and developing novel materials. Additionally, its interactions with biological systems may reveal important information regarding its pharmacological potential and safety profile .
Several compounds share structural similarities with 1,4-phenylenediacrylic acid, each exhibiting unique properties:
| Compound | Structural Features | Unique Properties |
|---|---|---|
| 1,3-Phenylenediacrylic acid | Acrylic groups at positions 1 and 3 | Different reactivity patterns compared to 1,4-isomer |
| 1,4-Phenylenediacetic acid | Methylene groups instead of vinyl groups | Alters chemical properties significantly |
| 4,4'-Stilbenedicarboxylic acid | Stilbene backbone | Unique photophysical properties |
The uniqueness of 1,4-phenylenediacrylic acid lies in its specific arrangement of functional groups that allow for a wide range of








